molecular formula C18H8Cl2N2OS2 B3018705 N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 536730-25-3

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No. B3018705
CAS RN: 536730-25-3
M. Wt: 403.3
InChI Key: XLJWFIOSMPUWLV-UHFFFAOYSA-N
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Description

“N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound is related to the acenaphtho[1,2-d]thiazol-8-yl scaffold .

Scientific Research Applications

Antimicrobial Activity

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, which is an antimicrobial drug . This suggests that our compound could potentially have antimicrobial properties.

Antiretroviral Activity

Ritonavir, a drug with a thiazole core, is used as an antiretroviral drug . This indicates a potential application of our compound in the treatment of retroviral infections.

Antifungal Activity

Abafungin is another example of a drug with a thiazole core, known for its antifungal properties . This suggests that our compound could be used in the treatment of fungal infections.

Anticancer Activity

Thiazoles have been found to exhibit anticancer activity. For example, Tiazofurin is an antineoplastic drug with a thiazole core . This suggests that our compound could potentially be used in cancer treatment.

Anti-inflammatory and Analgesic Activity

Thiazole derivatives have been observed to exhibit greater anti-inflammatory and analgesic activity . This suggests potential applications of our compound in pain management and treatment of inflammatory conditions.

Use in Organic Synthesis

Thiazole derivatives have been used as precursors of N-heterocyclic ligands with applications in Pd-, Ni-, and Cu-catalyzed coupling reactions . This suggests that our compound could be used as a precursor in various organic synthesis reactions.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, leading to changes in biological processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, thiazole derivatives can affect the synthesis of neurotransmitters such as acetylcholine , which plays a crucial role in the functioning of the nervous system.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl2N2OS2/c19-12-7-11(16(20)24-12)17(23)22-18-21-14-9-5-1-3-8-4-2-6-10(13(8)9)15(14)25-18/h1-7H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWFIOSMPUWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=C(SC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide

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